1-(4-Iodo-benzyl)-pyrrolidin-2-one
Overview
Description
1-(4-Iodo-benzyl)-pyrrolidin-2-one is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodo-benzyl)-pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzyl bromide with pyrrolidin-2-one under basic conditions. The reaction typically proceeds as follows:
Reagents: 4-iodobenzyl bromide, pyrrolidin-2-one, base (e.g., potassium carbonate)
Solvent: Anhydrous dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodo-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrrolidin-2-one ring can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)
Major Products:
Substitution: Formation of substituted benzyl derivatives
Oxidation: Formation of benzaldehyde or benzoic acid derivatives
Reduction: Formation of pyrrolidine derivatives
Scientific Research Applications
1-(4-Iodo-benzyl)-pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radioligand in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-benzyl)-pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of radiolabeled compounds for imaging studies, allowing for the visualization of biological processes.
Comparison with Similar Compounds
4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodo-benzyl)-pyrrolidin-2-one.
4-Iodobenzylamine:
4-Iodotoluene: A related compound used in various chemical reactions.
Uniqueness: this compound is unique due to the combination of the iodine-substituted benzyl group and the pyrrolidin-2-one ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTARXVOVNNZAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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